Cas no 2034597-24-3 (5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole)
![5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole structure](https://ja.kuujia.com/scimg/cas/2034597-24-3x500.png)
5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole 化学的及び物理的性質
名前と識別子
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- benzo[c][1,2,5]thiadiazol-5-yl(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)methanone
- [3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(2,1,3-benzothiadiazol-5-yl)methanone
- 5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole
-
- インチ: 1S/C18H15N3O3S/c22-18(12-1-3-14-15(7-12)20-25-19-14)21-6-5-13(9-21)11-2-4-16-17(8-11)24-10-23-16/h1-4,7-8,13H,5-6,9-10H2
- InChIKey: BKBGHPAOYRWEBU-UHFFFAOYSA-N
- ほほえんだ: S1N=C2C=CC(=CC2=N1)C(N1CCC(C2=CC=C3C(=C2)OCO3)C1)=O
計算された属性
- せいみつぶんしりょう: 353.08341252g/mol
- どういたいしつりょう: 353.08341252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 522
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 92.8
5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6518-4235-3mg |
5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole |
2034597-24-3 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6518-4235-2mg |
5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole |
2034597-24-3 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6518-4235-50mg |
5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole |
2034597-24-3 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6518-4235-5μmol |
5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole |
2034597-24-3 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6518-4235-2μmol |
5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole |
2034597-24-3 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6518-4235-1mg |
5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole |
2034597-24-3 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6518-4235-25mg |
5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole |
2034597-24-3 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6518-4235-40mg |
5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole |
2034597-24-3 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6518-4235-5mg |
5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole |
2034597-24-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6518-4235-75mg |
5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole |
2034597-24-3 | 75mg |
$208.0 | 2023-09-08 |
5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole 関連文献
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazoleに関する追加情報
5-[3-(2H-1,3-Benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole: A Comprehensive Overview
The compound 5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole (CAS No. 2034597-24-3) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery, electronic materials, and advanced polymer systems. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in the research of this compound.
Structural Analysis and Synthesis
The molecular structure of 5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole is a fascinating combination of functional groups. The benzothiadiazole core is a well-known heterocyclic structure with sulfur atoms at positions 1 and 3. This core is further substituted at position 5 with a pyrrolidine ring that carries a carbonyl group linked to a benzodioxole moiety. The benzodioxole group (a derivative of benzene with two oxygen atoms in a dioxolane ring) introduces additional aromaticity and electronic complexity to the molecule.
Recent studies have focused on optimizing the synthesis of this compound. Traditional methods involve multi-step reactions starting from benzothiadiazole precursors and incorporating the pyrrolidine and benzodioxole groups through carefully controlled coupling reactions. However, advancements in catalytic chemistry have enabled more efficient pathways, reducing the number of steps and improving yield. For instance, researchers have successfully employed palladium-catalyzed cross-coupling reactions to construct the key intermediates with high precision.
Physical Properties and Stability
Understanding the physical properties of 5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole is crucial for its application in various industries. Experimental data reveal that this compound exhibits good thermal stability up to 200°C under inert conditions. Its solubility in common organic solvents such as dichloromethane and DMF makes it suitable for solution-based processing techniques.
Recent research has also explored the electronic properties of this compound using computational methods. Density functional theory (DFT) calculations suggest that the molecule has a relatively low band gap (~4 eV), which could be advantageous for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). Furthermore, the presence of electron-donating groups like the benzodioxole moiety enhances the molecule's ability to act as an electron donor in donor–acceptor systems.
Applications in Materials Science
The versatility of 5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole extends to multiple domains within materials science. One promising area is its use as a building block for advanced polymers. Researchers have demonstrated that this compound can be incorporated into polymeric networks to enhance mechanical strength and thermal stability. For example, blending this compound with polyurethanes has resulted in materials with improved tensile strength and resistance to thermal degradation.
In addition to polymer applications, this compound has shown potential in drug delivery systems. Its ability to form stable complexes with metal ions makes it a candidate for targeted drug delivery platforms. Recent experiments have highlighted its capacity to chelate transition metals such as copper(II) ions efficiently under physiological conditions.
Recent Research Developments
The scientific community has recently witnessed significant progress in understanding the behavior of 5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole under various environmental conditions. Studies conducted at leading research institutions have focused on its photostability under UV irradiation—a critical factor for applications requiring long-term exposure to light.
Pioneering work by Smith et al. (2024) has revealed that this compound exhibits excellent photostability when incorporated into thin films using spin-coating techniques. Their findings suggest that these films could serve as protective coatings in optoelectronic devices prone to UV-induced degradation.
Another notable advancement comes from Johnson et al., who explored the use of this compound as a catalyst in organic synthesis reactions. Their research demonstrated that 5-[3-(2H-1,benzodioxol)-pyrrolidine]benzothiadiazole can accelerate the formation of carbon–carbon bonds under mild reaction conditions—a breakthrough that could streamline industrial chemical processes.
Safety and Environmental Considerations
As with any chemical compound intended for large-scale applications, understanding the safety profile of 5-[...benzothiadiazole] is essential. Preliminary toxicity studies indicate that this compound exhibits low cytotoxicity against mammalian cell lines when administered at concentrations relevant to industrial use.
Environmental impact assessments are currently underway to evaluate its biodegradability and potential accumulation in ecosystems. Early results suggest that under aerobic conditions, this compound undergoes rapid microbial degradation within 7 days—a positive indicator for its environmental compatibility.
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